

# Onvansertib's Activity in Hematologic Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Onvansertib (formerly PCM-075 or NMS-1286937) is an oral, highly selective, third-generation Polo-like kinase 1 (PLK1) inhibitor currently under investigation for the treatment of various solid and hematologic malignancies.[1][2] PLK1, a serine/threonine kinase, is a critical regulator of mitosis, and its overexpression is a common feature in many cancers, including acute myeloid leukemia (AML), where it is associated with poor prognosis.[3][4] Onvansertib's mechanism of action involves the induction of mitotic arrest, leading to apoptosis in cancer cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical activity of Onvansertib in hematologic malignancies, with a focus on its mechanism of action, efficacy data, and relevant experimental protocols.

## **Mechanism of Action: PLK1 Inhibition**

Polo-like kinase 1 (PLK1) is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[3][4] Its overexpression in cancer cells allows for uncontrolled cell division. **Onvansertib** is an ATP-competitive inhibitor of PLK1, demonstrating high specificity for PLK1 over other kinases, including other members of the PLK family.[3] By inhibiting PLK1, **Onvansertib** disrupts the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]



Recent research also suggests a role for PLK1 in DNA damage repair. This provides a rationale for combining **Onvansertib** with DNA-damaging agents, as PLK1 inhibition may prevent cancer cells from repairing the damage induced by chemotherapy, thus enhancing its cytotoxic effects.

## **Signaling Pathway**

The following diagram illustrates the central role of PLK1 in cell cycle progression and the mechanism of action for **Onvansertib**.



Click to download full resolution via product page

Figure 1: Onvansertib's Mechanism of Action via PLK1 Inhibition.

# **Preclinical Activity**

**Onvansertib** has demonstrated potent in vitro and in vivo antitumor activity in preclinical models of hematologic malignancies, particularly in AML.

## In Vitro Activity

**Onvansertib** has shown significant anti-proliferative effects at nanomolar concentrations in various hematologic cancer cell lines.

Table 1: In Vitro Efficacy of **Onvansertib** in Hematologic Malignancy Cell Lines



| Cell Line  | Cancer Type                       | IC50 (nM) | Reference |
|------------|-----------------------------------|-----------|-----------|
| MOLM-13    | Acute Myeloid<br>Leukemia         | 15        | [3]       |
| MV4-11     | Acute Myeloid<br>Leukemia         | 20        | [3]       |
| HL-60      | Acute Myeloid<br>Leukemia         | 25        | [3]       |
| KARPAS-299 | Anaplastic Large Cell<br>Lymphoma | <10       | [7]       |
| SU-DHL-1   | Anaplastic Large Cell<br>Lymphoma | <10       | [7]       |

Note: This table represents a selection of available data. IC50 values can vary depending on the assay conditions.

## In Vivo Activity

In xenograft models of AML, **Onvansertib** has demonstrated significant tumor growth inhibition and has been shown to enhance the antitumor activity of cytarabine.[3] In a disseminated AML model, the combination of **Onvansertib** and cytarabine led to a significant increase in the survival of the animals.[8]

# **Clinical Activity in Hematologic Malignancies**

The clinical development of **Onvansertib** in hematologic malignancies has primarily focused on Acute Myeloid Leukemia (AML), particularly in the relapsed or refractory setting.

# **Acute Myeloid Leukemia (AML)**

A Phase Ib/II clinical trial (NCT03303339) has evaluated **Onvansertib** in combination with either low-dose cytarabine (LDAC) or decitabine in patients with relapsed or refractory AML.[9] [10][11]



Table 2: Summary of Clinical Efficacy of **Onvansertib** in Relapsed/Refractory AML (Decitabine Combination Arm)

| Endpoint                                                                            | Result                                                                                                 | Reference |
|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Phase Ib                                                                            |                                                                                                        |           |
| Maximum Tolerated Dose (MTD)                                                        | 60 mg/m²                                                                                               | [9][10]   |
| Objective Response Rate (ORR) (CR/CRi)                                              | 24% (5/21 evaluable patients)                                                                          | [9][10]   |
| Phase Ib/II (Updated Analysis)                                                      |                                                                                                        |           |
| Complete Remission/Complete Remission with incomplete hematologic recovery (CR/CRi) | 20% (9/45 patients)                                                                                    | [2][12]   |
| Notable Finding                                                                     | 55% of responders had a mutation in a splicing factor.                                                 | [2][12]   |
| Durable Responses                                                                   | Four patients remained on treatment with response durations of 9, 10, 17, and 20 months, respectively. | [12]      |

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery.

The combination of **Onvansertib** and decitabine was generally well-tolerated, with the most common grade 3/4 adverse events being related to myelosuppression, which is expected with this class of agents.[9] A key finding from these studies was the correlation between a decrease in mutant circulating tumor DNA (ctDNA) during the first cycle of therapy and clinical response.[9]

# Other Hematologic Malignancies

Preclinical studies have suggested potential synergy of **Onvansertib** with other agents in lymphomas.[13] However, clinical data on the activity of **Onvansertib** in other hematologic malignancies such as Acute Lymphoblastic Leukemia (ALL), Chronic Myeloid Leukemia (CML),



and Multiple Myeloma (MM) are limited at this time. Further investigation in these areas is warranted.

# **Experimental Protocols**

This section provides an overview of key experimental methodologies used to evaluate the activity of **Onvansertib**.

# **Cell Viability Assay (MTT Assay)**

This assay is used to assess the anti-proliferative effects of **Onvansertib** on cancer cell lines.





Click to download full resolution via product page

Figure 2: Workflow for a Cell Viability (MTT) Assay.

#### Protocol:

- Seed hematologic malignancy cell lines in 96-well plates at an appropriate density.
- After 24 hours, treat the cells with a range of concentrations of **Onvansertib**.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.



- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 value, which is the concentration of Onvansertib that inhibits cell growth by 50%.[14]

# **Apoptosis Assay (Annexin V/PI Staining)**

This flow cytometry-based assay quantifies the induction of apoptosis by **Onvansertib**.





Click to download full resolution via product page

Figure 3: Workflow for an Apoptosis Assay.

#### Protocol:

- Treat cells with the desired concentrations of Onvansertib for a specified time (e.g., 48 hours).
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early
  apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are
  both Annexin V and PI positive.[8][15][16]

## In Vivo Xenograft Model

This model is used to evaluate the in vivo efficacy of **Onvansertib**.

#### Protocol:

- Subcutaneously implant a suspension of human hematologic malignancy cells (e.g., AML cell lines) into immunodeficient mice (e.g., NOD/SCID or NSG mice).
- Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
- Administer Onvansertib orally at a predetermined dose and schedule. A control group should receive a vehicle control.
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor the body weight and overall health of the mice throughout the study.



 At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[8][17]

#### **Future Directions**

The promising clinical activity of **Onvansertib** in combination with decitabine for relapsed/refractory AML has paved the way for further investigation. The identification of splicing factor mutations as a potential predictive biomarker warrants further exploration to enable patient stratification.[2][12]

Future research should also focus on:

- Evaluating Onvansertib in other hematologic malignancies where PLK1 is overexpressed.
- Investigating novel combination strategies with other targeted agents or immunotherapies.
- Elucidating mechanisms of resistance to **Onvansertib** to develop strategies to overcome them.

## Conclusion

**Onvansertib** is a promising, orally bioavailable PLK1 inhibitor with demonstrated preclinical and clinical activity in hematologic malignancies, most notably in AML. Its targeted mechanism of action and manageable safety profile, particularly in combination with hypomethylating agents, make it a valuable candidate for further development. Continued research is crucial to fully realize the therapeutic potential of **Onvansertib** across a broader spectrum of hematologic cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of Onvansertib in Patients with Relapsed/Refractory AML - BioSpace [biospace.com]

## Foundational & Exploratory





- 2. cardiffoncology.com [cardiffoncology.com]
- 3. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase Ib Study of Onvansertib, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Onvansertib in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 12. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of Onvansertib in Patients with Relapsed/Refractory AML [prnewswire.com]
- 13. Cardiff Oncology Enters Agreement with PoC Capital to Fund Phase 2 Clinical Trial of Onvansertib in KRAS-Mutated Metastatic Colorectal Cancer (mCRC) [prnewswire.com]
- 14. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 17. xtalks.com [xtalks.com]
- To cite this document: BenchChem. [Onvansertib's Activity in Hematologic Malignancies: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609756#onvansertib-s-activity-in-hematologic-malignancies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com